3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione
Description
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C7H9NO3S/c9-5-7(8-6(10)11-5)1-3-12-4-2-7/h1-4H2,(H,8,10) |
InChI Key |
JEFYAVUZBJMCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation and Cyclization
A study in PMC outlines a one-pot synthesis of thia-azaspiro compounds using thioglycolic acid and hydrazones. Although focused on 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones, the method is adaptable:
-
Hydrazone Preparation :
-
Cyclization with Thioglycolic Acid :
Key Reaction Steps :
-
Thioglycolic acid introduces sulfur via nucleophilic attack on the hydrazone intermediate.
-
Intramolecular cyclization forms the spiro ring, with water elimination.
Application to Target Compound :
Substituting the quinoline hydrazone with a nitrogen-oxygen-containing precursor (e.g., oxazolidinedione derivatives) could yield 3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione.
Acid-Catalyzed Ring-Opening and Reclosure
POCl₃-Mediated Activation
Research on 1-oxa-8-azaspiro[4.5]decane derivatives employs phosphorus oxychloride (POCl₃) to activate carbonyl groups for spirocyclization:
-
Substrate Preparation :
-
Cyclization :
Sulfur Incorporation :
Replacing a carbonyl oxygen with sulfur (e.g., using thioamides instead of amides) could generate the thia-substituted spiro structure. However, thioamides are less reactive, necessitating harsher conditions.
Comparative Analysis of Methods
Key Observations :
Chemical Reactions Analysis
Types of Reactions
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the oxidation state of the sulfur atom.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione and related compounds:
Physicochemical and Stereochemical Considerations
- Heteroatom Effects : Sulfur (thia) increases lipophilicity and metabolic stability, while oxygen (oxa) enhances polarity and hydrogen-bonding capacity. For example, 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (MW 169.18) is prioritized for drug intermediates due to its compact structure .
- Stereochemistry: Compounds like 1-methyl-8-phenyl-1,3-diazaspiro derivatives require precise stereochemical control, achieved via HMBC, NOESY, and DFT calculations .
Biological Activity
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione (CAS Number: 39974-66-8) is a heterocyclic compound characterized by a unique spiro structure that incorporates both oxygen and sulfur atoms. Its molecular formula is , with a molecular weight of 187.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO3S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | JEFYAVUZBJMCRX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects by inhibiting certain enzymatic pathways, which is crucial for its potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, a series of related compounds have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 11b | 0.18 |
| A549 (Lung Cancer) | 11h | 0.19 |
| MDA-MB-231 (Breast Cancer) | 11d | 0.08 |
| MDA-MB-231 (Breast Cancer) | 11h | 0.08 |
| HeLa (Cervical Cancer) | 11h | 0.15 |
These findings suggest that derivatives of the spiro compound exhibit potent antitumor activity, making them promising candidates for further development in cancer therapy .
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of several derivatives based on the spiro structure, revealing that compounds like 11h demonstrated remarkable potency against multiple cancer cell lines, outperforming established chemotherapeutic agents such as bendamustine and vorinostat .
- Mechanistic Insights : Research indicates that the mechanism by which these compounds exert their antitumor effects involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Comparative Analysis
The uniqueness of this compound lies in its structural composition compared to similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Lacks sulfur atom | Limited antitumor activity |
| 1-Thia-4-azaspiro[4.5]decane | Contains sulfur but different positioning of oxygen | Moderate biological activity |
| Spirotetramat | Used as an insecticide | Not primarily studied for anticancer properties |
The presence of both oxygen and sulfur in the spiro structure enhances its reactivity and potential biological interactions, distinguishing it from its analogs .
Q & A
Q. What are the optimal synthetic routes for 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols starting with spirocyclic precursors. For example:
- Step 1 : Condensation of a ketone (e.g., 4-piperidone) with thiourea or cyanamide under reflux in methanol/water to form the spirohydantoin core .
- Step 2 : Functionalization via sulfonylation or alkylation using reagents like 3-(trifluoromethyl)phenylsulfonyl chloride in anhydrous THF under nitrogen .
- Critical Parameters :
- Yield Optimization : Monitor reactions via TLC and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the compound purified and characterized in basic research settings?
Methodological Answer:
- Purification :
- Recrystallization : Use solvents like THF or dioxane for high-purity crystals .
- Chromatography : Employ flash chromatography (silica gel, gradient elution) for intermediates .
- Characterization :
Q. What crystallographic methods are used for structural elucidation?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELX-97 for bond lengths/angles and hydrogen bonding networks .
- Key Structural Features :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation :
- Biological Assays :
- In vitro : Test enzyme inhibition (e.g., δ-opioid receptor binding via competitive ELISA) .
- Activity Comparison :
| Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|
| -SO₂(4-CF₃C₆H₄) | 12 nM (δ-opioid agonist) | |
| -CO(3,4,5-OMeC₆H₂) | 45 nM (anticancer) | |
| -H (parent compound) | >100 nM |
Q. How are contradictions in bioactivity data resolved across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Example: Discrepancies in anticonvulsant activity (IC₅₀ = 10–50 nM) may stem from assay conditions (e.g., cell line variability) .
- Experimental Validation :
- Replicate studies under standardized conditions (e.g., SH-SY5Y neuronal cells, 37°C, 5% CO₂) .
- Use orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging) .
Q. What advanced computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study tautomerization or ring-opening pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO (GROMACS) to assess hydrolytic stability .
- Reactivity Prediction : Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .
Q. How is crystallographic data interpreted when twinning or disorder is present?
Methodological Answer:
Q. What pharmacological models are used to study its mechanism of action?
Methodological Answer:
- In vivo Models :
- Target Identification :
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins .
- CRISPR Knockout : Validate target relevance by deleting putative receptors (e.g., 5-HT₂A) in cell lines .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 1 | 4-Piperidone, KCN, NH₄HCO₃, MeOH | 77–97 | >95% | |
| 2 | ArSO₂Cl, K₂CO₃, DMF, 80°C | 60–85 | >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
